2,4,6-Trimethoxyamphetamine
Overview
Description
2,4,6-Trimethoxyamphetamine is a psychedelic hallucinogenic compound that belongs to the family of trimethoxyamphetamines. These compounds are analogs of the phenethylamine cactus alkaloid mescaline. This compound is known for its complex mechanism of action, which involves agonist activity on serotonin receptors, particularly the 5HT2A receptor, in addition to general dopamine receptor agonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyamphetamine typically involves the following steps:
Methoxylation: The starting material, 2,4,6-trimethoxybenzaldehyde, undergoes a methoxylation reaction to introduce methoxy groups at the 2, 4, and 6 positions on the benzene ring.
Reductive Amination: The methoxylated benzaldehyde is then subjected to reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted amphetamines with various functional groups.
Scientific Research Applications
2,4,6-Trimethoxyamphetamine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxyamphetamine involves its interaction with serotonin and dopamine receptors. The compound acts as an agonist at the 5HT2A receptor, which is primarily responsible for its psychedelic effects. Additionally, it exhibits general dopamine receptor agonism, contributing to its stimulant properties. The activation of these receptors leads to altered perception, mood, and cognition .
Comparison with Similar Compounds
2,4,6-Trimethoxyamphetamine is part of a family of isomeric compounds known as trimethoxyamphetamines. Similar compounds include:
2,4,5-Trimethoxyamphetamine (TMA-2): Known for its potent psychedelic effects and higher activity compared to this compound.
3,4,5-Trimethoxyamphetamine (TMA): The parent compound with moderate psychedelic effects.
2,3,4-Trimethoxyamphetamine (TMA-3): Less commonly used and studied, with similar but less pronounced effects.
2,3,5-Trimethoxyamphetamine (TMA-4): Another isomer with unique pharmacological properties.
2,3,6-Trimethoxyamphetamine (TMA-5): Similar in structure but with different receptor binding affinities.
This compound is unique due to its specific methoxy group arrangement, which influences its receptor binding profile and pharmacological effects .
Properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4/h6-8H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNOUVDFKXADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874363 | |
Record name | 2,4,6-TRIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-79-6, 22199-16-2 | |
Record name | (±)-2,4,6-Trimethoxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15402-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethoxyamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethoxyamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-TRIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMA-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X84DCO6GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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